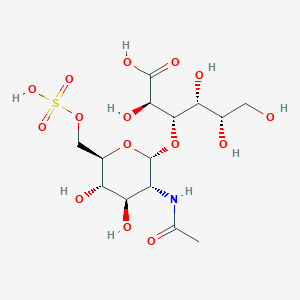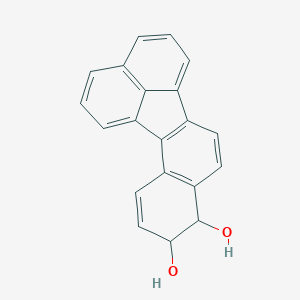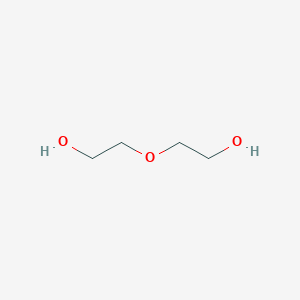
2,5,6-trichloro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloro-1H-indole: is a halogenated indole derivative, characterized by the presence of three chlorine atoms at the 2nd, 5th, and 6th positions of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5,6-trichloro-1H-indole typically involves the halogenation of indole or its derivatives. One common method is the direct chlorination of indole using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process often includes:
Nitration: of indole to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: of the resulting amine derivatives to achieve the desired trichloro substitution pattern.
Analyse Des Réactions Chimiques
Types of Reactions:
2,5,6-Trichloro-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: The presence of chlorine atoms makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as bromine, iodine, or nitronium ions can be used.
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic substitution: Halogenated or nitrated derivatives.
Nucleophilic substitution: Substituted indoles with various functional groups.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Applications De Recherche Scientifique
2,5,6-Trichloro-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,6-trichloro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms can enhance its binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrachloro-1H-indole: Contains an additional chlorine atom, which can further alter its reactivity and biological properties.
2,5-Dichloro-1H-indole: Lacks one chlorine atom, which can affect its chemical behavior and applications.
1H-Indole: The parent compound without any chlorine substitution, serving as a basis for comparison.
Uniqueness:
2,5,6-Trichloro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms can significantly influence its reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
2,5,6-trichloro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOKCJLKBLBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444042 |
Source


|
| Record name | 2,5,6-trichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286949-65-3 |
Source


|
| Record name | 2,5,6-trichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)













